4-氯-D-苯丙氨酸盐酸盐

描述

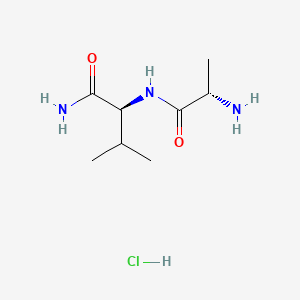

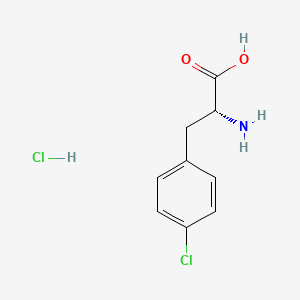

4-Chloro-D-phenylalanine Hydrochloride, also known as PCPA, is an inhibitor of 5-hydroxytrytamine (5-HT) synthesis . It is known to improve the inflammation of lung tissue and remodeling pulmonary artery . PCPA can reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP), and pro-inflammatory factors . It is also known to induce memory deficits in rats .

Molecular Structure Analysis

The molecular structure of 4-Chloro-D-phenylalanine Hydrochloride has been analyzed using various techniques such as vibrational spectra, NBO, UV, and first-order hyperpolarizability . The molecular formula of the compound is C9H11Cl2NO2 .Chemical Reactions Analysis

4-Chloro-D-phenylalanine Hydrochloride has been studied for its chemical reactivity and chemical potential . It has been found to have certain properties such as first-order hyperpolarizability, molecular electrostatic potential, and frontier molecular orbital .Physical And Chemical Properties Analysis

The molecular weight of 4-Chloro-D-phenylalanine Hydrochloride is 236.09 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass of the compound is 235.0166840 g/mol .科学研究应用

Inhibitor of 5-Hydroxytrytamine (5-HT) Synthesis

4-Chloro-DL-phenylalanine (PCPA) is an inhibitor of 5-hydroxytrytamine (5-HT) synthesis . It helps to improve the inflammation of lung tissue and remodeling pulmonary artery .

Reduction of Tryptophan Hydroxylase 1 (TPH1) Expression

PCPA can reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP) and pro-inflammatory factors .

Treatment of Insomnia in Rat Models

4-Chloro-DL-phenylalanine has been used to induce insomnia in rat models .

Treatment of Kras+ Male Zebrafish

This compound has been used as a tryptophan hydroxylase 1 (TPH1) inhibitor to treat kras+ male zebrafish .

Selection of Enterococcus Faecalis Transformants

It has been used for the selection of Enterococcus faecalis transformants with pESentA32 plasmid .

Study of Serotonin Effect on Flies

4-Chloro-DL-phenylalanine has been used to feed flies to explore the serotonin effect .

Blockage of Serotonin Synthesis

It has been used to block serotonin synthesis by inhibiting tryptophan hydroxylase (TPH) .

Study of Behavioral and Electrographic Effects on Epileptic Senegalese Baboon

This compound has been used to study its behavioral and electrographic effects on epileptic senegalese baboon (Papio papio) .

作用机制

Target of Action

The primary target of 4-Chloro-D-phenylalanine Hydrochloride, also known as ®-2-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride, is Tryptophan Hydroxylase 1 (TPH1) . TPH1 is an enzyme involved in the synthesis of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes .

Mode of Action

4-Chloro-D-phenylalanine Hydrochloride acts as an inhibitor of TPH1 . By inhibiting this enzyme, it reduces the synthesis of serotonin, leading to a decrease in serotonin levels . This interaction with its target can result in significant changes in physiological processes regulated by serotonin.

Biochemical Pathways

The compound affects the serotonin synthesis pathway . By inhibiting TPH1, it prevents the conversion of tryptophan to 5-hydroxytryptamine (5-HT), also known as serotonin . The downstream effects of this inhibition can include alterations in mood, sleep patterns, and other processes regulated by serotonin.

Result of Action

The molecular and cellular effects of 4-Chloro-D-phenylalanine Hydrochloride’s action primarily involve a reduction in serotonin levels . This can lead to a wide range of effects, given the role of serotonin in various physiological processes. For instance, it has been used to induce insomnia in rat models, suggesting a significant impact on sleep regulation .

安全和危害

4-Chloro-D-phenylalanine Hydrochloride is considered hazardous. It is toxic if swallowed and may cause an allergic skin reaction . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

未来方向

4-Chloro-D-phenylalanine Hydrochloride has been used in various studies to explore its effects on different biological systems . For example, it has been used to treat kras+ male zebrafish, induce insomnia in rat models, and examine its effect on serotonin . It has also been used for the selection of Enterococcus faecalis transformants with pESentA32 plasmid . These studies suggest that 4-Chloro-D-phenylalanine Hydrochloride may have potential applications in various areas of biomedical research .

属性

IUPAC Name |

(2R)-2-amino-3-(4-chlorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOCEDBJFKVRHU-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-D-phenylalanine Hydrochloride | |

CAS RN |

147065-05-2 | |

| Record name | Fenclonine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147065052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FENCLONINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD72V2FZ8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7R,8aS)-7-Hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B586057.png)

![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)

![3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione](/img/structure/B586061.png)